Ronipamil Exhibits Partial Inhibition (70%) of Phenylalkylamine Binding Sites Unlike Complete Inhibition by Verapamil
In competitive radioligand binding assays using canine cardiac sarcolemmal membranes, ronipamil produced only a 70% inhibition of (-)-[3H]-desmethoxyverapamil binding, whereas verapamil, (-)-D600, (+)-D600, and (+)-desmethoxyverapamil achieved complete (100%) inhibition [1].
| Evidence Dimension | Inhibition of (-)-[3H]-desmethoxyverapamil binding |
|---|---|
| Target Compound Data | 70% inhibition |
| Comparator Or Baseline | Verapamil, (-)-D600, (+)-D600, (+)-desmethoxyverapamil: complete (100%) inhibition |
| Quantified Difference | 30% lower maximal inhibition |
| Conditions | Canine cardiac sarcolemmal membranes; 10 mM Hepes (Na+) buffer, 1 mM EGTA, pH 7.4, 20°C |
Why This Matters
This distinct binding profile indicates that ronipamil may target a different subset of calcium channels or binding sites, which is critical for researchers studying phenylalkylamine pharmacology or developing agents with tailored calcium channel modulation.
- [1] Dumont L, Williams JS, Vaghy PL, Schwartz A. Characteristics of the phenylalkylamine binding site in canine cardiac sarcolemmal membranes. Basic Res Cardiol. 1988;83(4):369-375. View Source
